Cas no 52692-01-0 (Thietane, 2-methyl-, 1,1-dioxide)

Thietane, 2-methyl-, 1,1-dioxide Chemical and Physical Properties
Names and Identifiers
-
- Thietane, 2-methyl-, 1,1-dioxide
- 2-methylthietane 1,1-dioxide
- 24609-83-4
- SCHEMBL1962973
- DTXSID70615448
- EN300-7579931
- AKOS024436653
- 2-Methyl-1lambda~6~-thietane-1,1-dione
- 2-methyl-1lambda6-thietane-1,1-dione
- 52692-01-0
- DTXCID10566203
-
- Inchi: InChI=1S/C4H8O2S/c1-4-2-3-7(4,5)6/h4H,2-3H2,1H3
- InChI Key: TXAHBJCGDFTYDQ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 120.02450067Da
- Monoisotopic Mass: 120.02450067Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.5Ų
- XLogP3: 0.2
Thietane, 2-methyl-, 1,1-dioxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7579931-5.0g |
2-methyl-1lambda6-thietane-1,1-dione |
52692-01-0 | 95.0% | 5.0g |
$2525.0 | 2025-02-24 | |
Enamine | EN300-7579931-0.25g |
2-methyl-1lambda6-thietane-1,1-dione |
52692-01-0 | 95.0% | 0.25g |
$801.0 | 2025-02-24 | |
Enamine | EN300-7579931-0.5g |
2-methyl-1lambda6-thietane-1,1-dione |
52692-01-0 | 95.0% | 0.5g |
$836.0 | 2025-02-24 | |
Enamine | EN300-7579931-0.05g |
2-methyl-1lambda6-thietane-1,1-dione |
52692-01-0 | 95.0% | 0.05g |
$732.0 | 2025-02-24 | |
Enamine | EN300-7579931-0.1g |
2-methyl-1lambda6-thietane-1,1-dione |
52692-01-0 | 95.0% | 0.1g |
$767.0 | 2025-02-24 | |
Enamine | EN300-7579931-10.0g |
2-methyl-1lambda6-thietane-1,1-dione |
52692-01-0 | 95.0% | 10.0g |
$3746.0 | 2025-02-24 | |
Enamine | EN300-7579931-1.0g |
2-methyl-1lambda6-thietane-1,1-dione |
52692-01-0 | 95.0% | 1.0g |
$871.0 | 2025-02-24 | |
Enamine | EN300-7579931-2.5g |
2-methyl-1lambda6-thietane-1,1-dione |
52692-01-0 | 95.0% | 2.5g |
$1707.0 | 2025-02-24 |
Thietane, 2-methyl-, 1,1-dioxide Related Literature
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
Additional information on Thietane, 2-methyl-, 1,1-dioxide
Thietane, 2-methyl-, 1,1-dioxide (CAS No. 52692-01-0): A Comprehensive Overview
Thietane, 2-methyl-, 1,1-dioxide, identified by its Chemical Abstracts Service (CAS) number 52692-01-0, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the thietane family, which is characterized by a sulfur-containing five-membered ring structure. The presence of two oxygen atoms at the 1,1-position adds a unique dimension to its chemical properties, making it a subject of interest for various applications.
The molecular structure of Thietane, 2-methyl-, 1,1-dioxide consists of a sulfur atom at the center of the ring, flanked by two carbon atoms and one oxygen atom at each end. The methyl group attached to the second carbon atom introduces additional reactivity and functionalization possibilities. This structural arrangement imparts distinct electronic and steric properties that make the compound suitable for diverse chemical transformations and biological interactions.
In recent years, there has been growing interest in exploring the pharmacological potential of thietane derivatives. The unique combination of sulfur and oxygen in the ring system suggests that these compounds may exhibit interesting biological activities. For instance, studies have indicated that thietane derivatives can interact with various biological targets, including enzymes and receptors, which are crucial for numerous physiological processes.
One of the most compelling aspects of Thietane, 2-methyl-, 1,1-dioxide is its potential as a scaffold for drug development. Researchers have been investigating its ability to modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The oxygen atoms in the molecule can participate in hydrogen bonding and other interactions with biological targets, enhancing its binding affinity and selectivity.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of heterocyclic compounds like Thietane, 2-methyl-, 1,1-dioxide. Molecular docking studies have shown that this compound can bind to specific pockets on target proteins, potentially leading to the development of novel therapeutic agents. These studies not only provide insights into the mechanism of action but also help in designing derivatives with improved pharmacological properties.
The synthesis of Thietane, 2-methyl-, 1,1-dioxide presents an interesting challenge due to its complex ring structure. However, recent methodologies have made it more feasible to produce this compound in high yields and purity. Transition metal-catalyzed reactions have been particularly useful in constructing the thietane core efficiently. These synthetic approaches have opened up new avenues for exploring its derivatives and understanding their structural-activity relationships.
In addition to its pharmacological potential, Thietane, 2-methyl-, 1,1-dioxide has shown promise in material science applications. Its unique electronic properties make it suitable for use in organic electronics and sensors. Researchers are exploring its ability to act as a ligand in coordination chemistry, where it can stabilize metal centers and facilitate catalytic reactions.
The environmental impact of synthesizing and using Thietane, 2-methyl-, 1,1-dioxide is another area of concern. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Biocatalytic methods are being explored as an alternative to traditional chemical synthesis, offering a more sustainable approach to producing this compound.
The future directions for research on Thietane, 2-methyl-, 1,1-dioxide are multifaceted. Further investigation into its biological activities will be crucial for identifying new therapeutic applications. Additionally, studying its interaction with biological targets at an atomic level will provide valuable insights into its mechanism of action. Collaborative efforts between chemists and biologists will be essential in unlocking the full potential of this compound.
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